molecular formula C107H162N30O30 B3028967 DesBr-NPB-23 (human) CAS No. 434897-64-0

DesBr-NPB-23 (human)

Cat. No.: B3028967
CAS No.: 434897-64-0
M. Wt: 2348.6 g/mol
InChI Key: IIQJVSOPJNZYSE-MFCZVQBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DesBr-NPB-23 (human) is a derivative of neuropeptide B, a neuropeptide that acts as an endogenous ligand for G protein-coupled receptors, specifically GPR7 and GPR8. This compound is characterized by the absence of bromine at the C-6 position of the indole moiety in the N-terminal tryptophan residue. Neuropeptide B is involved in various physiological processes, including the regulation of feeding, pain modulation, and hormone release.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DesBr-NPB-23 (human) involves the solid-phase peptide synthesis method. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of DesBr-NPB-23 (human) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: DesBr-NPB-23 (human) primarily undergoes substitution reactions due to the presence of various functional groups in its structure. The peptide can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions to avoid peptide degradation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, substitution reactions may yield alkylated or acylated derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced peptide fragments.

Scientific Research Applications

DesBr-NPB-23 (human) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating physiological processes such as feeding behavior and pain modulation.

    Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and pain management.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

DesBr-NPB-23 (human) exerts its effects by binding to G protein-coupled receptors, specifically GPR7 and GPR8. Upon binding, it inhibits the production of cyclic adenosine monophosphate (cAMP) by reducing the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in physiological processes such as hormone release and pain perception.

Comparison with Similar Compounds

    Neuropeptide B (human): The brominated form of DesBr-NPB-23, which has similar physiological effects but with a bromine atom at the C-6 position of the indole moiety.

    Neuropeptide W (human): Another member of the neuropeptide family that shares structural similarities with neuropeptide B and acts on the same receptors.

Uniqueness: DesBr-NPB-23 (human) is unique due to the absence of bromine, which allows researchers to study the specific effects of bromination on the peptide’s activity and receptor binding affinity. This makes it a valuable tool for understanding the structure-activity relationship of neuropeptides.

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H162N30O30/c1-53(2)35-72(95(155)130-73(36-54(3)4)96(156)132-78(48-138)93(153)117-46-86(147)127-77(106(166)167)37-55(5)6)125-84(145)44-115-88(148)57(9)120-90(150)59(11)122-94(154)70(22-17-33-113-107(110)111)124-83(144)47-118-104(164)87(56(7)8)136-102(162)81(51-141)134-98(158)75(39-62-26-30-66(143)31-27-62)131-100(160)79(49-139)135-101(161)80(50-140)133-99(159)76(41-64-43-112-52-119-64)126-85(146)45-116-89(149)58(10)121-91(151)60(12)123-103(163)82-23-18-34-137(82)105(165)71(21-15-16-32-108)128-97(157)74(38-61-24-28-65(142)29-25-61)129-92(152)68(109)40-63-42-114-69-20-14-13-19-67(63)69/h13-14,19-20,24-31,42-43,52-60,68,70-82,87,114,138-143H,15-18,21-23,32-41,44-51,108-109H2,1-12H3,(H,112,119)(H,115,148)(H,116,149)(H,117,153)(H,118,164)(H,120,150)(H,121,151)(H,122,154)(H,123,163)(H,124,144)(H,125,145)(H,126,146)(H,127,147)(H,128,157)(H,129,152)(H,130,155)(H,131,160)(H,132,156)(H,133,159)(H,134,158)(H,135,161)(H,136,162)(H,166,167)(H4,110,111,113)/t57-,58-,59-,60-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,87-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJVSOPJNZYSE-MFCZVQBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H162N30O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.